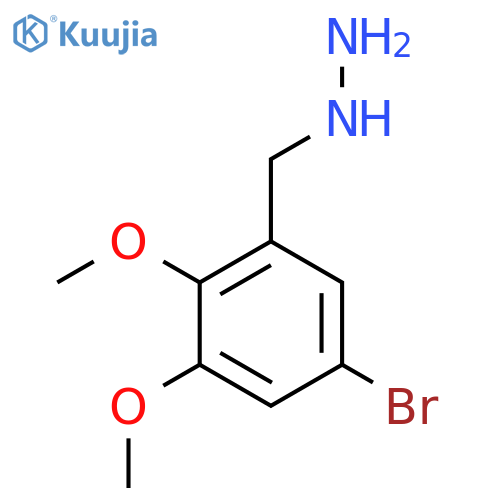Cas no 2228499-28-1 ((5-bromo-2,3-dimethoxyphenyl)methylhydrazine)

2228499-28-1 structure
商品名:(5-bromo-2,3-dimethoxyphenyl)methylhydrazine
(5-bromo-2,3-dimethoxyphenyl)methylhydrazine 化学的及び物理的性質
名前と識別子
-
- (5-bromo-2,3-dimethoxyphenyl)methylhydrazine
- EN300-1925539
- 2228499-28-1
- [(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine
-
- インチ: 1S/C9H13BrN2O2/c1-13-8-4-7(10)3-6(5-12-11)9(8)14-2/h3-4,12H,5,11H2,1-2H3
- InChIKey: KMKIGQOELDLIFZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=1)CNN)OC)OC
計算された属性
- せいみつぶんしりょう: 260.01604g/mol
- どういたいしつりょう: 260.01604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 56.5Ų
(5-bromo-2,3-dimethoxyphenyl)methylhydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1925539-2.5g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1925539-0.05g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1925539-0.5g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1925539-10.0g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 10g |
$3746.0 | 2023-06-01 | ||
| Enamine | EN300-1925539-0.1g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1925539-0.25g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1925539-10g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 10g |
$3007.0 | 2023-09-17 | ||
| Enamine | EN300-1925539-1.0g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 1g |
$871.0 | 2023-06-01 | ||
| Enamine | EN300-1925539-5.0g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 5g |
$2525.0 | 2023-06-01 | ||
| Enamine | EN300-1925539-5g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 5g |
$2028.0 | 2023-09-17 |
(5-bromo-2,3-dimethoxyphenyl)methylhydrazine 関連文献
-
1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
2228499-28-1 ((5-bromo-2,3-dimethoxyphenyl)methylhydrazine) 関連製品
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
